

Toxicological Profile of 3,4-Dichlorophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,4-Dichlorophenol**

Cat. No.: **B042033**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dichlorophenol (3,4-DCP) is a chlorinated aromatic organic compound with applications as an intermediate in the synthesis of various chemicals, including pesticides and pharmaceuticals. This technical guide provides a comprehensive overview of the toxicological profile of **3,4-Dichlorophenol**, compiled from available scientific literature. Due to a notable lack of specific toxicological data for 3,4-DCP in several key areas, this report also includes data for the closely related analogue, 2,4-Dichlorophenol (2,4-DCP), for comparative purposes. The primary mechanism of toxicity for dichlorophenols is the uncoupling of oxidative phosphorylation, leading to disruption of cellular energy metabolism. While acute oral toxicity data is available for 3,4-DCP in mice, significant data gaps exist for other endpoints such as dermal and inhalation toxicity, repeated-dose toxicity, and reproductive and developmental effects. This guide summarizes the available quantitative data, details relevant experimental protocols based on established international guidelines, and provides visualizations of key toxicological pathways and workflows.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	95-77-2	--INVALID-LINK--
Molecular Formula	C ₆ H ₄ Cl ₂ O	--INVALID-LINK--
Molecular Weight	163.00 g/mol	--INVALID-LINK--
Appearance	Needles from benzene-petroleum ether or light brown and yellow crystals	--INVALID-LINK--
Melting Point	65 - 68 °C	--INVALID-LINK--
Boiling Point	145 - 146 °C	--INVALID-LINK--
Water Solubility	Slightly soluble	--INVALID-LINK--
log K _{ow}	3.33	--INVALID-LINK--

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

There is a lack of specific toxicokinetic data for **3,4-Dichlorophenol**. However, based on the properties of dichlorophenols in general, the following can be inferred:

- Absorption: Dichlorophenols are expected to be readily absorbed through the gastrointestinal tract and skin due to their lipophilicity and low ionization at physiological pH.[1]
- Distribution: Following absorption, dichlorophenols are likely to be distributed to various tissues, with potentially higher concentrations in the liver and kidneys.
- Metabolism: The primary route of metabolism for chlorophenols is conjugation with glucuronic acid and sulfates.
- Excretion: The resulting conjugates are then primarily excreted in the urine.

Acute Toxicity

Oral Toxicity

Species	Sex	LD ₅₀ (mg/kg)	Signs of Toxicity	Reference
Mouse (CD-1 ICR)	Male	1685	Increased respiration, tremors, slight convulsions, CNS depression.	[1]
Mouse (CD-1 ICR)	Female	2046	Increased respiration, tremors, slight convulsions, CNS depression.	[1]

Dermal and Inhalation Toxicity

Specific dermal and inhalation acute toxicity data for **3,4-Dichlorophenol** are not readily available. For the analogue 2,4-Dichlorophenol, the dermal LD₅₀ in rats is reported to be 780 mg/kg, indicating moderate dermal toxicity.[2][3] Molten 2,4-Dichlorophenol is rapidly absorbed through the skin and has been associated with human fatalities.[2] An acute inhalation study with aerosolized 2,4-Dichlorophenol in rats reported an LC₅₀ of 0.97 mg/L.[3]

Skin and Eye Irritation

3,4-Dichlorophenol is classified as a skin and eye irritant.[4][5] Prolonged contact may cause severe irritation and burns.[4]

Repeated-Dose Toxicity

Specific sub-chronic and chronic toxicity studies for **3,4-Dichlorophenol** with defined NOAEL (No-Observed-Adverse-Effect Level) and LOAEL (Lowest-Observed-Adverse-Effect Level) values are not available in the public domain.[6]

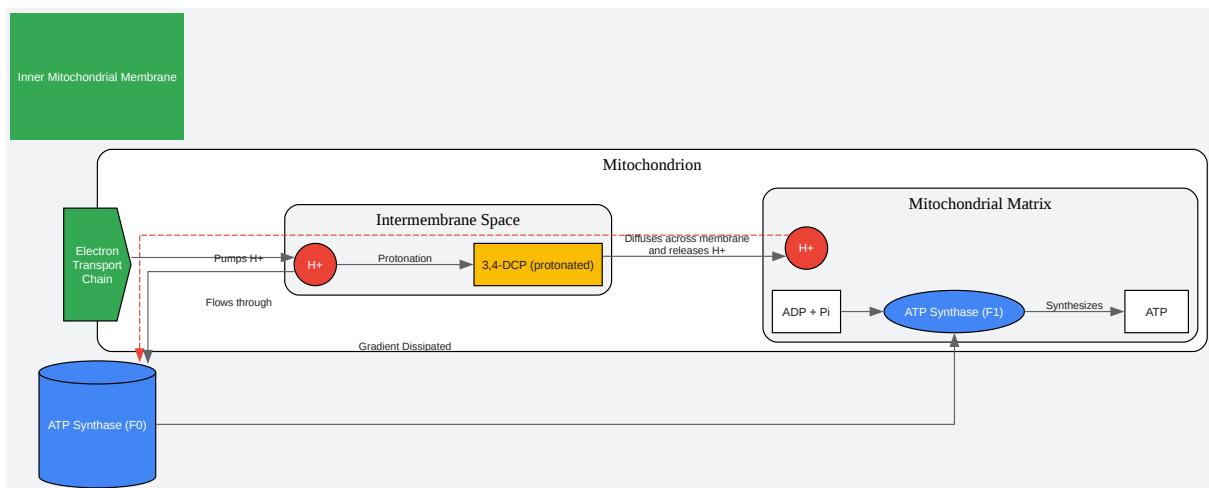
For the analogue 2,4-Dichlorophenol, a 90-day study in mice reported a NOAEL of ≥ 383 mg/kg/day for males and > 491 mg/kg/day for females.[3] In a chronic 103-week study, NOAELs of > 440 mg/kg/day for male rats and > 250 mg/kg/day for female rats were reported.[3]

Genotoxicity

There is limited specific genotoxicity data for **3,4-Dichlorophenol**. An in-vitro study evaluating the reproductive effects of various dichlorophenols did not assess mutagenicity directly.[\[1\]](#) For the analogue 2,4-Dichlorophenol, the weight of evidence from available in vitro and in vivo studies suggests it is not genotoxic.[\[3\]](#)

Carcinogenicity

3,4-Dichlorophenol is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the American Conference of Governmental Industrial Hygienists (ACGIH). --INVALID-LINK-- The analogue 2,4-Dichlorophenol has shown no evidence of carcinogenicity in chronic studies in rats and mice.[\[3\]](#)

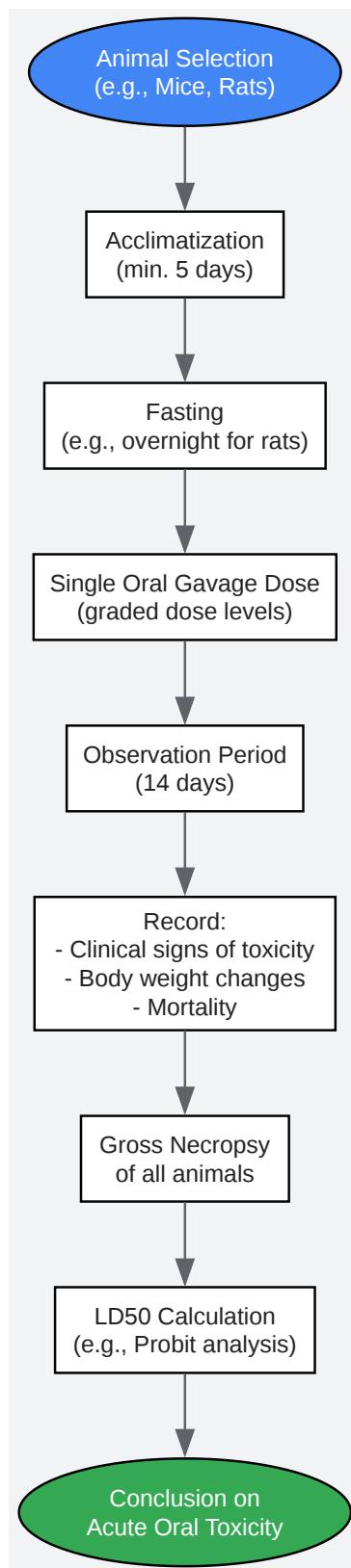

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity data for **3,4-Dichlorophenol** is scarce. An in-vitro study showed that **3,4-Dichlorophenol** significantly depressed sperm penetration of ova at a concentration of 1 mmol/L.[\[1\]](#)

For the analogue 2,4-Dichlorophenol, a two-generation reproductive toxicity study in rats indicated weak reproductive toxicity at high doses, with effects such as increased uterine weights in weanlings and reduced numbers of implantation sites and live births.[\[7\]](#)

Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for **3,4-Dichlorophenol**, like other chlorophenols, is the uncoupling of oxidative phosphorylation in the mitochondria.[\[8\]](#) As weak lipophilic acids, they can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[\[8\]](#)[\[9\]](#) This leads to a decrease in cellular ATP levels and an increase in oxygen consumption without a corresponding increase in energy production, ultimately resulting in cellular dysfunction and heat generation.[\[8\]](#)[\[10\]](#)

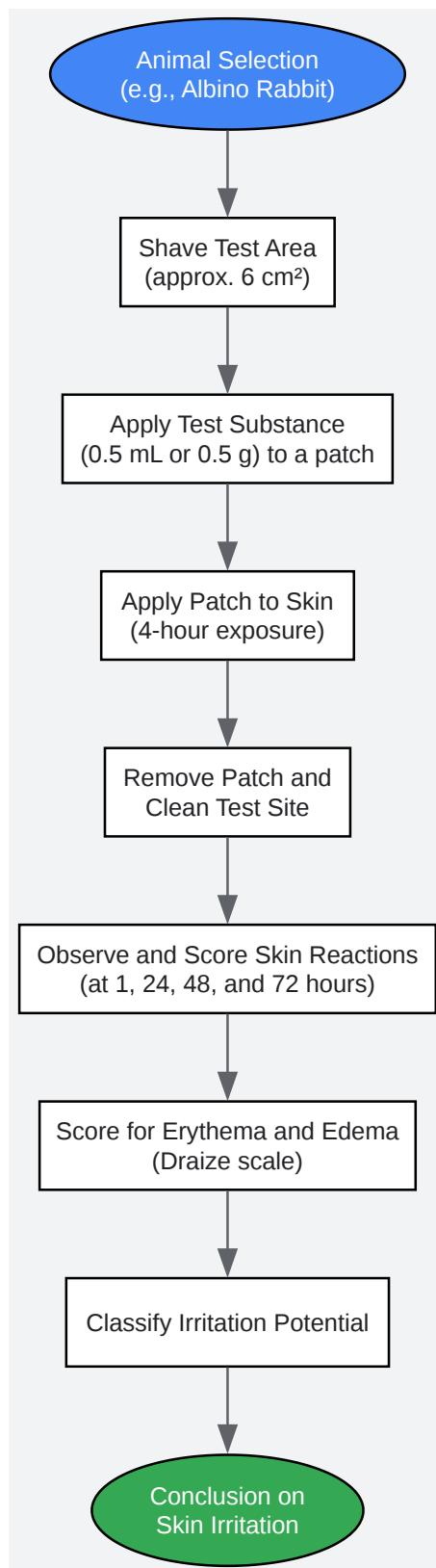

[Click to download full resolution via product page](#)

Caption: Uncoupling of oxidative phosphorylation by **3,4-Dichlorophenol**.

Experimental Protocols

Detailed experimental protocols for studies specifically investigating **3,4-Dichlorophenol** are not widely available in the public literature. The following methodologies are based on standard OECD guidelines for toxicological testing.

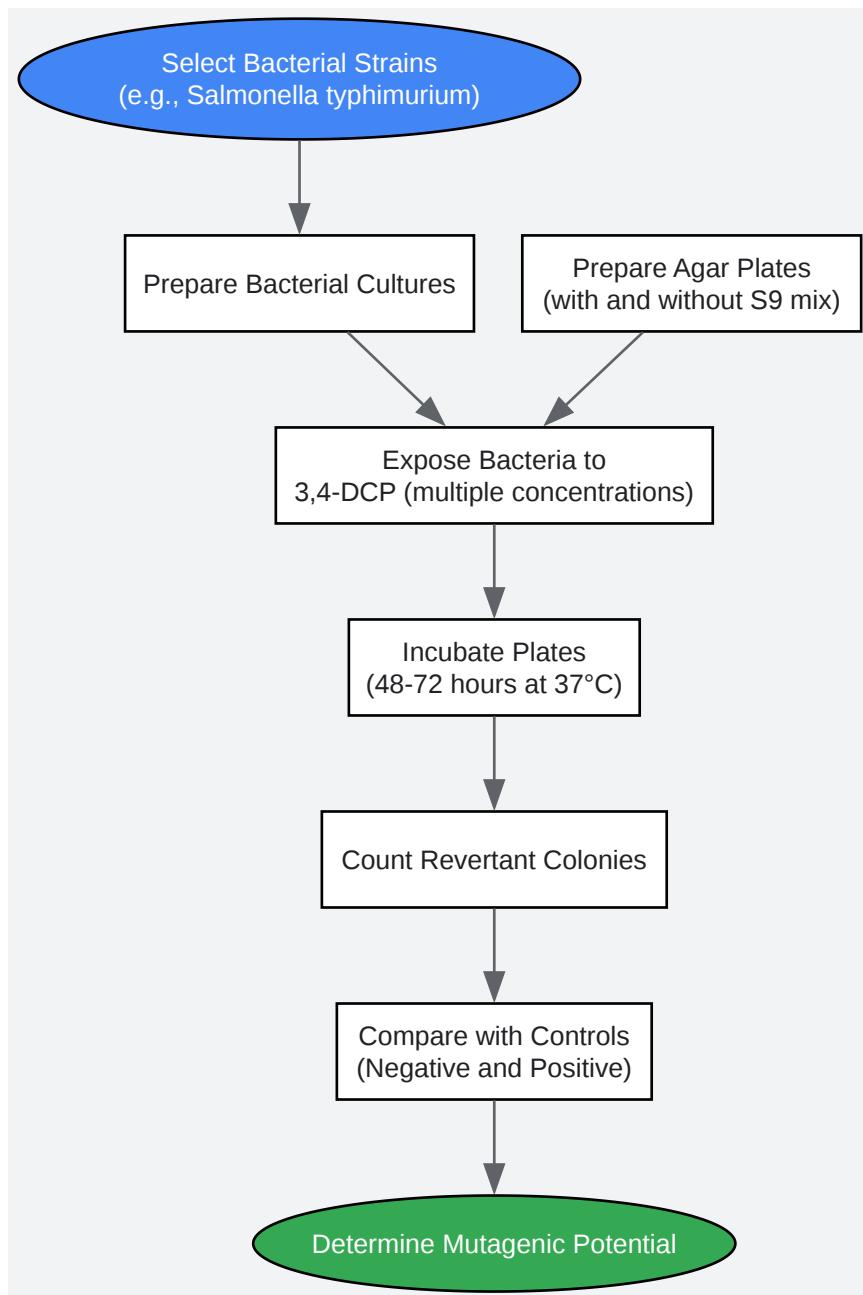
Acute Oral Toxicity (LD₅₀) - Based on OECD Guideline 401



[Click to download full resolution via product page](#)

Caption: Workflow for an acute oral toxicity study.

A study determining the acute oral LD₅₀ of **3,4-Dichlorophenol** in CD-1 mice involved fasting the animals for 18 hours prior to dosing. Five dose groups were used with 10 mice of each sex per group. The animals were observed for 14 days, and all deceased animals underwent autopsy. The primary signs of toxicity noted were increased respiration, tremors, and slight convulsions, followed by central nervous system depression.[1]


Skin Irritation/Corrosion - Based on OECD Guideline 404

[Click to download full resolution via product page](#)

Caption: Workflow for a skin irritation/corrosion study.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471

[Click to download full resolution via product page](#)

Caption: Workflow for a bacterial reverse mutation (Ames) test.

Conclusion and Data Gaps

3,4-Dichlorophenol is a compound with a moderate acute oral toxicity profile in mice. Its primary mechanism of toxicity is the uncoupling of oxidative phosphorylation, a critical process for cellular energy production. While it is classified as a skin and eye irritant, there is a significant lack of publicly available data for other crucial toxicological endpoints, including dermal and inhalation acute toxicity, repeated-dose toxicity, and reproductive and developmental toxicity. The absence of this data makes a comprehensive risk assessment challenging. For a more complete understanding of the toxicological profile of **3,4-Dichlorophenol**, further studies adhering to international guidelines are warranted. In the interim, data from analogue compounds such as 2,4-Dichlorophenol can provide some insight, but should be interpreted with caution due to potential differences in toxicokinetics and toxicodynamics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. 3,4-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. A two-generation reproductive toxicity study of 2,4-dichlorophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mild pentachlorophenol-mediated uncoupling of mitochondria depletes ATP but does not cause an oxidized redox state or dopaminergic neurodegeneration in *Caenorhabditis elegans* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]

- To cite this document: BenchChem. [Toxicological Profile of 3,4-Dichlorophenol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042033#toxicological-profile-of-3-4-dichlorophenol\]](https://www.benchchem.com/product/b042033#toxicological-profile-of-3-4-dichlorophenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com